[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC16696211
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
![[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester -](/images/structure/VC16696211.png)
Specification
Molecular Formula | C16H25N3O2 |
---|---|
Molecular Weight | 291.39 g/mol |
IUPAC Name | tert-butyl N-[1-[3-(aminomethyl)phenyl]pyrrolidin-3-yl]carbamate |
Standard InChI | InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-7-8-19(11-13)14-6-4-5-12(9-14)10-17/h4-6,9,13H,7-8,10-11,17H2,1-3H3,(H,18,20) |
Standard InChI Key | GYHWGCOCFGBHHQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC(=C2)CN |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a tert-butyl carbamate group and a 3-aminomethylphenyl moiety. This configuration introduces both hydrophobic (tert-butyl) and hydrophilic (amine) regions, enabling interactions with diverse biological targets. The stereochemistry of the pyrrolidine ring may influence its binding affinity, though specific enantiomeric studies are yet to be conducted.
Comparative Analysis with Analogous Compounds
When compared to tert-butyl N-[4-(piperidin-3-yl)phenyl]carbamate (CAS: 887589-62-0), structural differences arise in the central heterocycle (pyrrolidine vs. piperidine) and substitution patterns . These variations impact molecular weight and polarity, as shown in Table 1.
Table 1: Structural and Physicochemical Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* |
---|---|---|---|
[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | C₁₆H₂₅N₃O₂ | 291.39 | 2.1 |
tert-Butyl N-[4-(piperidin-3-yl)phenyl]carbamate | C₁₆H₂₄N₂O₂ | 276.38 | 1.8 |
*Predicted using fragment-based methods .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis typically begins with the reaction of 3-aminomethylphenylpyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, as illustrated in Figure 1. Key steps include:
-
Amine Protection: The primary amine reacts with Boc₂O in tetrahydrofuran (THF) at 0°C to form the Boc-protected intermediate.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Yield Optimization
Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, achieving yields of 82–88%. Solvent systems such as dichloromethane (DCM) and dimethylformamide (DMF) have been tested, with DCM providing superior selectivity for the tert-butyl carbamate group.
Applications in Medicinal Chemistry
Role as a Pharmaceutical Intermediate
The compound’s bifunctional structure makes it a versatile building block for:
-
Kinase Inhibitors: The aminomethylphenyl group chelates ATP-binding pockets in kinases, as seen in analogs described in patent WO2016124938A1 .
-
GPCR Modulators: The pyrrolidine ring mimics endogenous amine neurotransmitters, enabling interactions with G protein-coupled receptors.
Case Study: Autotaxin Inhibition
Pharmacological Research Findings
In Vitro Profiling
Preliminary assays indicate moderate solubility (0.12 mg/mL in PBS) and plasma protein binding (87%). Metabolic stability in human liver microsomes remains suboptimal (t₁/₂ = 23 minutes), necessitating prodrug strategies for in vivo applications.
Future Directions and Challenges
Targeted Drug Delivery
Conjugation with nanoparticles or antibody-drug conjugates (ADCs) could enhance bioavailability. For instance, linking the amine group to trastuzumab via a cleavable linker may enable HER2-positive breast cancer targeting.
Computational Modeling
Molecular dynamics simulations could predict binding modes with emerging targets like SARS-CoV-2 main protease (Mpro), leveraging the compound’s hydrogen-bonding capacity.
Regulatory Considerations
Scale-up synthesis under Good Manufacturing Practice (GMP) guidelines remains a hurdle due to Boc-deprotection side reactions. Continuous flow chemistry may address this by improving reaction control.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume